N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(3-Chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring:
- A 3-chlorophenyl group, which is known to influence electronic properties and bioactivity in pharmaceuticals .
- An ethanediamide (oxalamide) backbone, which provides rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWMMRUEFKZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. This may involve the use of reagents such as piperidine, sulfonyl chlorides, and other intermediates.
Attachment of the Aromatic Groups: The aromatic groups are introduced through substitution reactions, often involving halogenated aromatic compounds and nucleophilic aromatic substitution.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the intermediate with oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique combination of functional groups could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a tool to study biological processes, particularly those involving sulfonyl and piperidine-containing molecules.
Mechanism of Action
The mechanism of action of N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperidine groups are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below highlights key structural differences and similarities:
Key Observations:
- Piperidine Position : The target compound’s piperidin-2-yl group differs from piperidin-4-yl in , which may alter steric effects and receptor binding .
- Chlorophenyl vs.
- Ethanediamide vs. Ester/Amide : The ethanediamide backbone offers greater hydrogen-bonding capacity compared to esters () or simple amides (), possibly enhancing target specificity .
Regulatory and Pharmacological Considerations
- Chlorophenyl and benzenesulfonyl groups are absent in pesticide-related chloroacetamides (), indicating divergent applications (pharmaceutical vs. agrochemical) .
Biological Activity
N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound with a complex structure that includes aromatic, sulfonyl, and piperidine functional groups. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity through various studies and findings.
Chemical Structure
The compound can be described using its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H28ClN3O4S |
| CAS Number | 898426-51-2 |
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl and piperidine groups are likely crucial for these interactions, modulating enzyme activity or receptor signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological processes.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results across various studies.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of similar compounds containing piperidine structures. Results indicated that these compounds exhibited significant behavioral changes in animal models, suggesting potential antidepressant properties.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of compounds with sulfonamide groups. The results showed that such compounds could reduce inflammation markers in vitro, indicating a potential therapeutic application for inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N'-(3-chlorophenyl)-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | Moderate antidepressant activity | |
| N'-(4-fluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | Significant anti-inflammatory effects | |
| N'-(3-bromophenyl)-N-{2-[1-(3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | High receptor modulation |
The synthesis of this compound involves multiple steps, including the formation of the piperidine intermediate and subsequent reactions to introduce aromatic groups and sulfonamide functionalities.
Synthesis Steps:
- Formation of Piperidine Intermediate : Using piperidine and sulfonyl chlorides.
- Introduction of Aromatic Groups : Through nucleophilic aromatic substitution.
- Final Oxalamide Formation : Via reaction with oxalyl chloride.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including amidation, sulfonylation, and piperidine ring functionalization. Key steps:
Amidation : React 3-chloroaniline with ethanedioyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the primary amide.
Piperidine sulfonylation : Treat 2-(piperidin-2-yl)ethylamine with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
Coupling : Combine intermediates via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Optimization : Use design of experiments (DoE) to vary temperature (40–80°C), solvent polarity (DCM vs. DMF), and catalyst loading. Monitor yield via HPLC and purity via -NMR .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
Q. What preliminary assays are recommended to assess biological activity?
- Approach :
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates. IC values can guide dose-response studies .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 1–100 µM. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target affinity?
- Strategy :
Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Prioritize derivatives with lower binding energy (< -8 kcal/mol).
QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using descriptors like logP and polar surface area .
MD simulations : Assess ligand-protein stability over 100 ns trajectories (GROMACS). Focus on hydrogen bond retention and hydrophobic packing .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
- Analysis :
- Variable identification : Compare solvent systems (polar aprotic vs. chlorinated), catalyst types (EDC vs. DCC), and purification methods (column chromatography vs. recrystallization) .
- Validation : Reproduce conflicting protocols with strict inert atmosphere control (N/Ar). Characterize byproducts via LC-MS to identify degradation pathways .
Q. What strategies optimize reaction conditions for scale-up while maintaining enantiomeric purity?
- Method :
- Flow chemistry : Use microreactors for exothermic steps (sulfonylation) to enhance heat dissipation and reduce racemization.
- Chiral HPLC : Monitor enantiomeric excess (ee) ≥ 98% during intermediate isolation.
- DoE : Apply Taguchi methods to optimize temperature (50–70°C), residence time, and catalyst recycling .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
- Resolution :
Pharmacokinetics : Measure plasma stability (e.g., t in mouse serum) and bioavailability (oral vs. IV administration).
Metabolite profiling : Use LC-QTOF to identify active/inactive metabolites. Adjust dosing regimens based on clearance rates .
Target engagement : Validate via Western blot (phospho-protein levels) in tumor xenografts .
Experimental Design
Q. What statistical approaches minimize experimental runs while maximizing data robustness?
- Recommendation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
